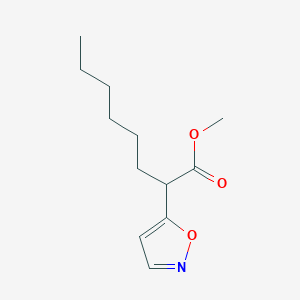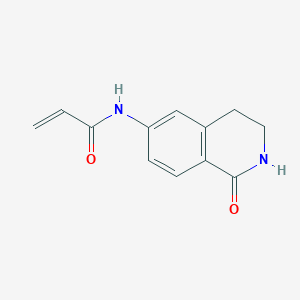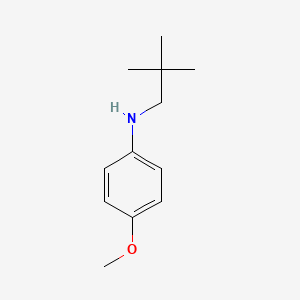![molecular formula C11H7ClN4O2 B2993946 5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338418-81-8](/img/structure/B2993946.png)
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a derivative of pyridazinone . Pyridazinones are heterocyclic chemical compounds that have been found to exhibit a wide range of pharmacological activities . They have been used in the development of many new promising drugs .
Synthesis Analysis
Pyridazinones have been synthesized through various methods. For instance, one method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another approach involves the use of additional alcohol to the terminal carbon of the alkoxy side chain . The synthesis process can be optimized for maximum yield under specific conditions .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be studied using various spectroscopic methods . For instance, the structures of newly synthesized compounds were confirmed by elemental analyses and spectral data .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions. For example, the intermediate product of the synthesis process can react with ammonium hydroxide at a specific temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can be analyzed using various techniques. For instance, the crystal structure and molecular arrangement can be studied using software like Mercury .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Research has demonstrated the synthesis of pyrazole derivatives and their evaluation for antibacterial activities against Gram-positive and Gram-negative bacteria. For instance, Bildirici, Şener, and Tozlu (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, evaluating their antibacterial activities using the tube dilution method. The sulfamide derivative was highlighted for its superior antibacterial efficacy against both bacterial types (Bildirici, Şener, & Tozlu, 2007).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) investigated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for their anticancer and antimicrobial activities. The study's findings revealed that certain compounds exhibited promising anticancer potency when evaluated against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
The synthesis and molecular docking studies of compounds with potential anticancer and antimicrobial activities have been a focal point of research. For example, Flefel et al. (2018) embarked on synthesizing novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings towards GlcN-6-P synthase as the target protein. The ligands exhibited moderate to good binding energies, indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Analgesic Agents
Aggarwal, Kaushik, Kumar, and Saini (2020) conducted a study on the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as potential analgesic agents. Their investigation into the docking interaction with the target protein 6COX and in vivo analgesic mode of action highlighted certain compounds with promising analgesic activity compared to standard drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Wirkmechanismus
Target of Action
The primary targets of this compound are VEGFR2/3, c-Kit, and PDGFRα . These are receptor tyrosine kinases that play crucial roles in cell signaling pathways, regulating processes such as cell growth, differentiation, and angiogenesis .
Mode of Action
The compound acts as a potent inhibitor of its targets . By binding to these receptors, it prevents their activation, thereby inhibiting the downstream signaling pathways they regulate . This can lead to a variety of effects, depending on the specific pathway and cell type involved.
Biochemical Pathways
The inhibition of VEGFR2/3, c-Kit, and PDGFRα affects multiple biochemical pathways. For instance, the inhibition of VEGFR2/3 can disrupt the VEGF signaling pathway, which is crucial for angiogenesis . Similarly, the inhibition of c-Kit can affect the SCF/c-Kit signaling pathway, which plays a role in cell survival and proliferation .
Result of Action
The inhibition of the compound’s targets can lead to a variety of cellular and molecular effects. For example, by inhibiting VEGFR2/3, the compound could potentially reduce angiogenesis , the formation of new blood vessels . This could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis .
Safety and Hazards
While pyridazinones have been found to exhibit a wide range of pharmacological activities, they may also have potential side effects and hazards. For instance, some pyridazinone derivatives have been reported to show promising anticonvulsant activity, but they may also lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-9(17)5-8-10(15-16)11(18)14-13-8/h1-5,13H,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWNEDJLGPEOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=O)NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


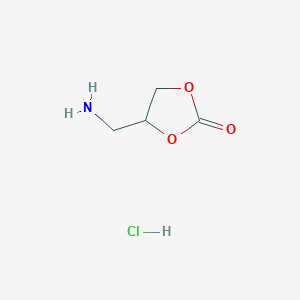
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)

![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)
![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)
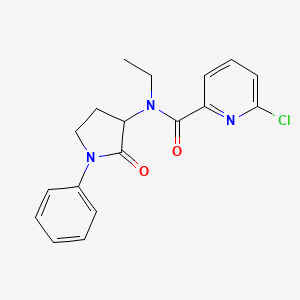
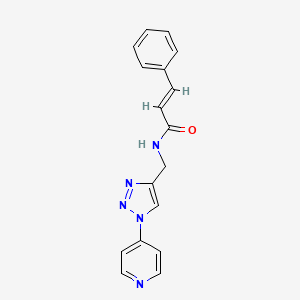
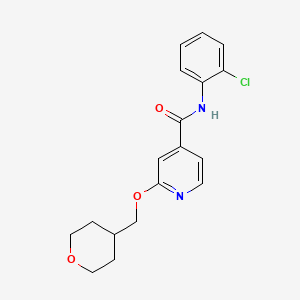

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
